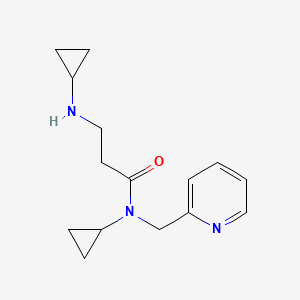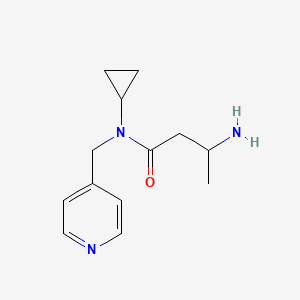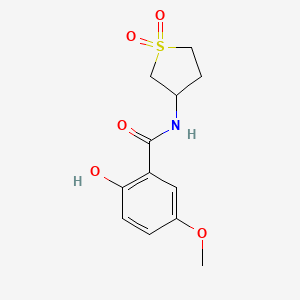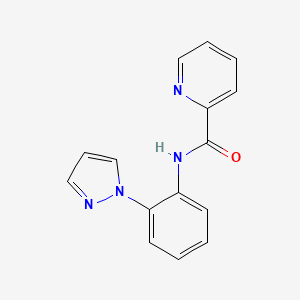![molecular formula C14H18N2O3 B7559570 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone, also known as HDBE, is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone is its versatility as a research tool. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the exploration of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has attracted significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成法
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone is a synthetic compound that can be prepared using a variety of methods. One of the most common methods involves the reaction of 3-hydroxybenzoyl chloride with 1,4-diazepan-1-amine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain this compound.
科学的研究の応用
1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been used as a tool to study the mechanism of action of certain neurotransmitters and their receptors. In materials science, this compound has been explored as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-[4-(3-hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-6-3-7-16(9-8-15)14(19)12-4-2-5-13(18)10-12/h2,4-5,10,18H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAJTYACNDAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

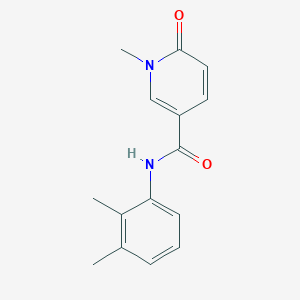
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
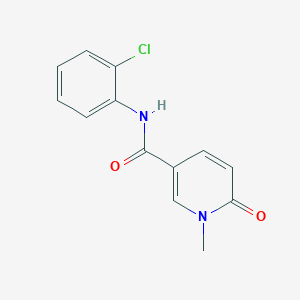
![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
